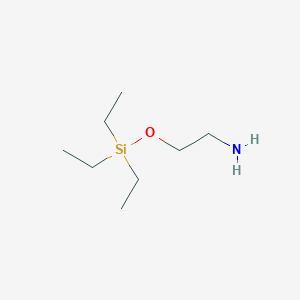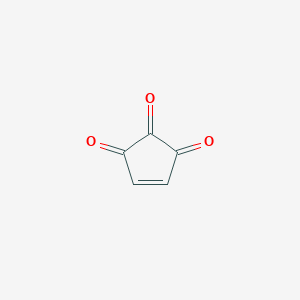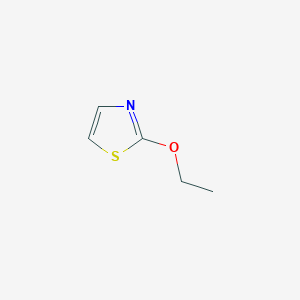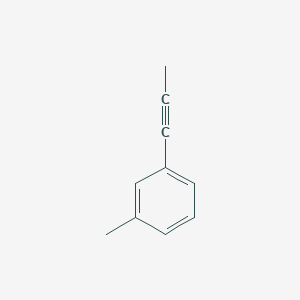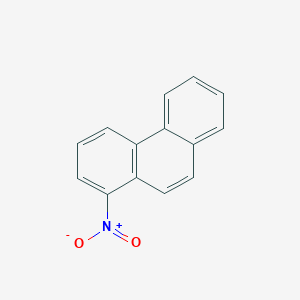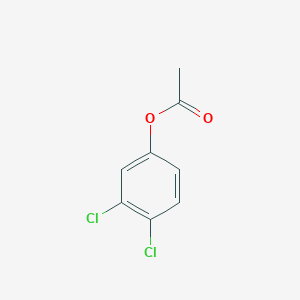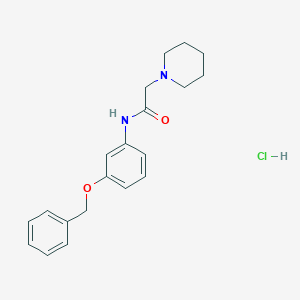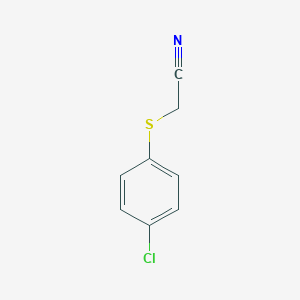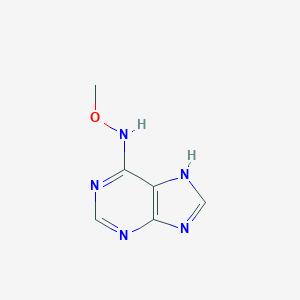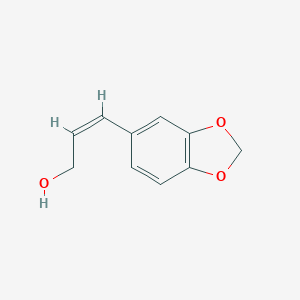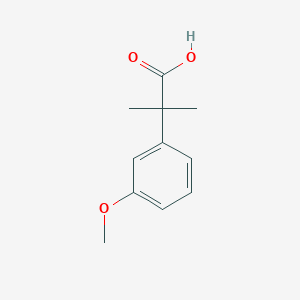![molecular formula C9H11N5 B101361 v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl- CAS No. 17050-88-3](/img/structure/B101361.png)
v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
V-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl- is a heterocyclic compound that has been the subject of much scientific research in recent years. This compound has shown potential for use in various fields, including medicinal chemistry, drug discovery, and biochemistry. In
Mécanisme D'action
The mechanism of action of v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins, which can lead to cell death in cancer cells. Additionally, v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Effets Biochimiques Et Physiologiques
Studies have shown that v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- has a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death. Additionally, v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- in lab experiments is its versatility. This compound has been shown to have potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. Additionally, the synthesis method of v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- is relatively straightforward, making it easy to produce in the lab.
One of the limitations of using v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl-. One area of research is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- and its potential applications in various fields. Finally, researchers may explore the use of v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- as a fluorescent probe for the detection of metal ions.
Méthodes De Synthèse
The synthesis method of v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- involves a multi-step process that starts with the reaction of 3-cyclopentyl-1-propyne with hydrazine hydrate to produce 3-cyclopentyl-1,2,4-triazole. This compound is then reacted with 2-chloro-4,6-dimethylpyrimidine to yield v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl-. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
V-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- has shown potential for use in various scientific research applications. One of the most promising areas of research is its use in drug discovery. This compound has been shown to have antitumor, antibacterial, and antifungal properties, making it a potential candidate for the development of new drugs. Additionally, v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
17050-88-3 |
|---|---|
Nom du produit |
v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl- |
Formule moléculaire |
C9H11N5 |
Poids moléculaire |
189.22 g/mol |
Nom IUPAC |
3-cyclopentyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C9H11N5/c1-2-4-7(3-1)14-9-8(12-13-14)5-10-6-11-9/h5-7H,1-4H2 |
Clé InChI |
VUJBWUXUGNJDLN-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2C3=NC=NC=C3N=N2 |
SMILES canonique |
C1CCC(C1)N2C3=NC=NC=C3N=N2 |
Autres numéros CAS |
17050-88-3 |
Synonymes |
v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



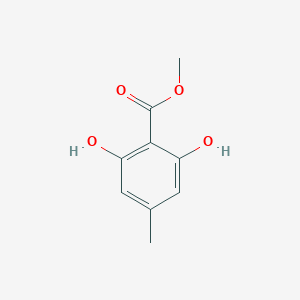
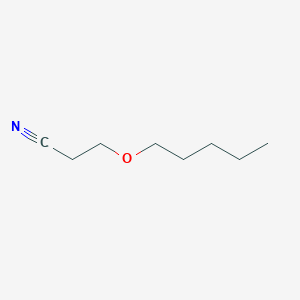
![2-Methylthieno[2,3-g][1,3]benzothiazole](/img/structure/B101284.png)
